1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Description
1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a structurally complex small molecule featuring a piperidine core substituted with a 5-bromofuran-2-carbonyl group at the 1-position and an imidazolidine-2,4-dione moiety at the 4-position. The imidazolidinedione ring is further modified with a 2,2,2-trifluoroethyl group at the 3-position.
Properties
IUPAC Name |
1-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF3N3O4/c16-11-2-1-10(26-11)13(24)20-5-3-9(4-6-20)21-7-12(23)22(14(21)25)8-15(17,18)19/h1-2,9H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPFZISTRCYMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:
Formation of the Bromofuran Moiety: The initial step involves the bromination of furan-2-carboxylic acid to obtain 5-bromofuran-2-carboxylic acid. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.
Coupling with Piperidine: The bromofuran-2-carboxylic acid is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 1-(5-bromofuran-2-carbonyl)piperidin-4-yl.
Formation of Imidazolidine-2,4-dione Core: The final step involves the reaction of the intermediate with 2,2,2-trifluoroethylamine and a suitable isocyanate to form the imidazolidine-2,4-dione core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromofuran moiety can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety may interact with hydrophobic pockets, while the imidazolidine-2,4-dione core can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be contextualized against analogous compounds, as detailed below:
Structural Analogues and Key Modifications
Biological Activity
1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS Number: 2097867-19-9) is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 438.20 g/mol. The structure includes a bromofuran moiety, a piperidine ring, and an imidazolidine dione core, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅BrF₃N₃O₄ |
| Molecular Weight | 438.20 g/mol |
| CAS Number | 2097867-19-9 |
Antidepressant Potential
Recent studies have indicated that compounds similar to this compound may exhibit antidepressant properties. For instance, derivatives of imidazolidine diones have been evaluated for their effects on serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. These studies suggest that the compound could act as a mixed ligand with potential therapeutic effects in mood disorders .
The proposed mechanisms of action for this compound include:
- Serotonin Receptor Modulation : The compound may interact with serotonin receptors, which are crucial in regulating mood and anxiety.
- PDE Inhibition : By inhibiting phosphodiesterases, the compound could increase levels of cyclic AMP (cAMP), enhancing neurotransmitter signaling pathways associated with mood regulation .
- Enzyme Inhibition : The presence of the hydantoin-like structure suggests potential enzyme inhibitory properties similar to other known hydantoin derivatives.
Study on Antidepressant Activity
A notable study involved the synthesis of various piperazine derivatives that demonstrated significant antidepressant activity in animal models using the forced swim test (FST). Compounds similar to the one in focus showed promising results comparable to established antidepressants like fluoxetine .
Anti-inflammatory and Analgesic Properties
In addition to its antidepressant effects, related compounds have exhibited anti-inflammatory and analgesic activities. For example, a series of piperazine derivatives were tested for their anti-inflammatory effects and showed significant reductions in inflammation at doses around 10 mg/kg in vivo . This suggests that the biological activity of this compound might extend beyond mood disorders to include pain management.
Q & A
Q. What are the critical steps for synthesizing 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves coupling the 5-bromofuran-2-carbonyl moiety to the piperidine ring via nucleophilic acyl substitution, followed by imidazolidine-dione ring formation. Key steps include:
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Purity Validation : Employ HPLC with a C18 column and UV detection (λ = 254 nm) alongside LC-MS for mass confirmation .
- Crystallization : Optimize solvent systems (e.g., dichloromethane/methanol) for final product recrystallization to ≥98% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR in DMSO-d₆ to confirm substituent positions (e.g., trifluoroethyl group at δ ~4.2 ppm) and detect stereochemical impurities .
- IR Spectroscopy : Identify carbonyl stretches (e.g., imidazolidine-dione C=O at ~1750 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS for exact mass verification (e.g., [M+H]⁺ expected within 1 ppm error) .
Q. How do solubility properties influence experimental design for this compound?
- Methodological Answer : The compound’s limited aqueous solubility (logP ~3.5 predicted) necessitates:
- Solvent Screening : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) as primary solvents for in vitro assays.
- Co-solvents : Use cyclodextrins or polyethylene glycol (PEG) to enhance solubility in biological buffers .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for this compound?
- Methodological Answer : Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers in the piperidine-furan coupling step. Pair this with cheminformatics tools to predict optimal reaction conditions (e.g., catalyst loading, temperature) and reduce trial-and-error experimentation . For example, ICReDD’s reaction path search methods can narrow down solvent choices (e.g., THF vs. acetonitrile) to improve yield by 20–30% .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Combine X-ray crystallography (for solid-state conformation) with NMR data to resolve ambiguities in stereochemistry .
- Dynamic NMR : Use variable-temperature H NMR to detect rotational barriers in the piperidine ring .
- Computational Validation : Compare experimental IR spectra with simulated spectra from Gaussian software to confirm functional group assignments .
Q. How can Design of Experiments (DOE) improve yield in multi-step synthesis?
- Methodological Answer : Implement a fractional factorial design to optimize variables:
- Factors : Reaction temperature (50–100°C), catalyst concentration (1–5 mol%), and solvent polarity (THF vs. dichloromethane).
- Response Surface Methodology : Identify interactions between factors (e.g., higher temperatures reduce reaction time but increase side products).
- Case Study : A Central Composite Design reduced the number of experiments by 40% while achieving 85% yield in the imidazolidine-dione cyclization step .
Q. How to design stability studies under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Conditions : 40°C/75% RH for 6 months, with sampling at 0, 1, 3, and 6 months.
- Analytical Methods : Monitor degradation via HPLC (e.g., new peaks at RRT 1.2 indicate hydrolysis of the bromofuran group) .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at 25°C, assuming first-order degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
